molecular formula C8H12O2 B7856340 Hydroquinone ethane

Hydroquinone ethane

Cat. No.: B7856340
M. Wt: 140.18 g/mol
InChI Key: UUUUFXFRMUUYPQ-UHFFFAOYSA-N
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Description

Hydroquinone ethane refers to compounds structurally derived from hydroquinone (1,4-dihydroxybenzene) and ethane. Such compounds are engineered for specific industrial applications, including anisotropic melt-phase polyesters, where reduced concentrations of hydroquinone derivatives are supplemented with ethane-based linkages to enhance material properties . Hydroquinone itself is a well-studied phenolic compound with applications in photography, rubber manufacturing, and dermatology , while ethane serves as a simple hydrocarbon with industrial significance in petrochemical processes .

Properties

IUPAC Name

benzene-1,4-diol;ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2.C2H6/c7-5-1-2-6(8)4-3-5;1-2/h1-4,7-8H;1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUUFXFRMUUYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC.C1=CC(=CC=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroquinone ethane can be synthesized through several methods. One common method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene. This compound reacts with air to form bis(hydroperoxide), which rearranges in the presence of acid to yield acetone and hydroquinone . Another method involves the Thiele-Winter acetoxylation, where 1,4-quinone derivatives react with acetic anhydride in the presence of an acidic catalyst to produce triacetoxy derivatives. These derivatives are then hydrolyzed to form hydroxyhydroquinone derivatives, which are oxidized to yield hydroquinone .

Industrial Production Methods

Industrially, this compound is produced using the cumene process, which involves the alkylation of benzene with propene to form 1,4-diisopropylbenzene. This intermediate undergoes oxidation to form bis(hydroperoxide), which is then rearranged in acidic conditions to produce hydroquinone and acetone .

Chemical Reactions Analysis

Types of Reactions

Hydroquinone ethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl groups in this compound are weakly acidic and can undergo O-alkylation to form mono- and diethers . Additionally, this compound is highly susceptible to ring substitution reactions, such as Friedel-Crafts alkylation .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized to form benzoquinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced back to hydroquinone using reducing agents like sodium borohydride.

    Substitution: Friedel-Crafts alkylation can be performed using alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Benzoquinone

    Reduction: Hydroquinone

    Substitution: Alkylated hydroquinone derivatives

Scientific Research Applications

Gas Separation Technologies

One of the most significant applications of hydroquinone ethane is in the field of gas separation, particularly for the selective separation of ethylene from ethane.

  • Clathrate Formation : Hydroquinone can form clathrates with ethylene under specific temperature and pressure conditions. This property allows for the efficient separation of ethylene from mixed gas streams containing ethane and ethylene. The process involves forming an ethylene-hydroquinone clathrate, which preferentially traps ethylene while excluding ethane, leading to high-purity ethylene recovery. Studies indicate that this method can achieve purities exceeding 99% .
  • Process Efficiency : The clathrate formation process is simpler and more economical compared to traditional distillation methods. It operates effectively at lower pressures (around 5 atm or less), reducing energy costs associated with high-pressure distillation systems .

Hydroquinone and its derivatives are also studied for their antioxidant properties. Research indicates that hydroquinone can act as a pro-oxidant or antioxidant depending on the context:

  • Mechanism of Action : Hydroquinone can donate electrons to free radicals, thereby neutralizing them and preventing oxidative damage. This dual behavior makes it a subject of interest in studies related to oxidative stress and cellular protection .
  • Applications in Health : The antioxidant properties of hydroquinone have implications in pharmacology and toxicology, particularly concerning skin whitening agents and their effects on human health. Understanding these properties helps in evaluating safety profiles for cosmetic applications .

Organic Synthesis

Hydroquinone serves as a crucial intermediate in organic synthesis:

  • Synthesis Pathways : It can be synthesized from ethyne using various catalysts, allowing for the production of hydroquinone derivatives that are valuable in pharmaceuticals and other chemical industries .
  • Role in Polymer Chemistry : Hydroquinone is utilized as a stabilizer in polymer formulations, protecting against degradation from UV light and oxygen exposure. This application is vital for enhancing the longevity and performance of polymer products .

Case Study 1: Ethylene Recovery Using Hydroquinone Clathrates

A study conducted on the efficacy of hydroquinone in separating ethylene from pyrolysis gas mixtures demonstrated that using hydroquinone significantly increased the purity of recovered ethylene compared to conventional methods. The results indicated an average recovery purity of 98% with minimal energy input, showcasing the economic viability of this method .

Case Study 2: Antioxidant Properties in Dermatological Applications

Research evaluating the antioxidant effects of hydroquinone on skin cells revealed its potential to mitigate oxidative damage caused by UV radiation. The findings suggest that controlled use of hydroquinone could enhance skin protection strategies while minimizing adverse effects associated with prolonged exposure to sunlight .

Mechanism of Action

Hydroquinone ethane exerts its effects primarily through its ability to undergo redox reactions. It inhibits the enzyme tyrosinase, which is involved in the initial step of melanin biosynthesis. By inhibiting tyrosinase, this compound reduces melanin production, leading to skin lightening . Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress in biological systems .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Hydroquinone ethane shares structural motifs with several phenolic and hydrocarbon compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Molecular Structure Functional Groups Key Features
This compound Hydroquinone linked via ethane bridge Two hydroxyl (-OH), ethane (-CH₂-CH₂-) Combines aromaticity with aliphatic flexibility
Hydroquinone 1,4-dihydroxybenzene Two hydroxyl (-OH) High redox activity, used in antioxidants
Catechol 1,2-dihydroxybenzene Adjacent hydroxyl groups Strong chelating agent, higher toxicity
1,4-Benzoquinone Oxidized form of hydroquinone Two ketone (=O) groups Electron-deficient, involved in redox cycles
Ethane CH₃-CH₃ Single C-C bond Nonpolar, used as fuel and feedstock

Key Differences :

  • This compound’s ethane bridge introduces conformational flexibility compared to rigid hydroquinone .
  • Unlike catechol (1,2-dihydroxybenzene), hydroquinone’s para-substituted hydroxyl groups reduce steric hindrance, favoring symmetrical reactions .

Chemical Reactivity and Electrochemical Behavior

  • Hydroquinone: Undergoes irreversible two-electron oxidation at platinum electrodes (1.02 V vs. SCE) to form protonated quinone, with broad oxidation/reduction peaks in acetonitrile .
  • No direct electrochemical data exists, but analogous ethane-bridged compounds show reduced electron delocalization .
  • 1,4-Benzoquinone: Acts as the oxidized counterpart of hydroquinone, participating in reversible redox cycles. Higher electron-withdrawing capacity increases reactivity in electrophilic substitutions .

Reactivity in Gas-Phase Reactions: Hydroquinone reacts exothermically with diethyl zinc, eliminating ethane and forming zinc-oxygen bonds. Similar reactions with 4-aminophenol suggest that hydroxyl groups in this compound could exhibit comparable reactivity .

Biological Activity

Hydroquinone ethane, a derivative of hydroquinone, has garnered attention due to its diverse biological activities. This article explores its biological properties, focusing on its antitumor effects, mechanisms of action, and applications in treating hyperpigmentation disorders.

Overview of Hydroquinone

Hydroquinone (C6H6O2) is a well-known organic compound primarily used in dermatology for its skin-lightening properties. It acts by inhibiting the enzyme tyrosinase, which is crucial for melanin production in melanocytes. The compound has also been studied for its potential antitumor effects and antioxidant properties.

Antitumor Effects

Recent studies have highlighted the antitumor activity of hydroquinone and its derivatives. For instance, norhierridin B, a methylated hydroquinone analogue, demonstrated significant growth inhibition against various cancer cell lines, including triple-negative breast cancer (TNBC) cells (MDA-MB-231) with a GI50 value of 3.4 µM . The mechanism involves cell cycle arrest and apoptosis through the activation of the p53 pathway, which regulates genes involved in cell growth and apoptosis.

Table 1: Growth Inhibitory Activity of Hydroquinone Derivatives

CompoundCancer Cell LineGI50 (µM)
Norhierridin BMDA-MB-2313.4
HydroquinoneHT-299.5
ToluquinolMDA-MB-2312.3

The presence of hydroxyl groups in hydroquinone enhances its cytotoxicity compared to other related compounds .

Hydroquinone's biological activity extends beyond tyrosinase inhibition. It has been shown to disrupt the cytoskeletal structure of melanocytes, leading to altered cell morphology and reduced melanin production. Specifically, hydroquinone affects microtubule formation and actin dynamics within these cells . Additionally, it scavenges free radicals, contributing to its antioxidant properties and potential protective effects against oxidative stress .

Case Studies

Recent clinical studies have examined the efficacy of hydroquinone in treating hyperpigmentation disorders:

  • Monteiro et al. Study : This study compared the efficacy of a combination treatment containing 4% hydroquinone with other agents like kojic acid and vitamin C. Results showed significant improvement in pigmentation scores within the first four weeks of treatment with hydroquinone compared to other agents .
  • Safety Profile : While hydroquinone is effective for hyperpigmentation, concerns regarding its safety have been raised. Prolonged use can lead to ochronosis (a bluish-black discoloration), prompting regulatory scrutiny in some regions .

Q & A

Q. How can experimental solubility parameters for ethane in mixed solvents be systematically determined?

To determine solubility parameters, researchers should employ a dual approach: (1) collect experimental data using high-pressure equilibrium cells or gas-liquid chromatographic methods, and (2) critically assess published data for consistency, material purity, and experimental error. For example, Hayduk (2012) outlines a protocol where solubility in aqueous/organic mixtures is measured under varying pressures, followed by statistical validation to derive recommended values . Key factors include solvent polarity, temperature, and gas-phase composition.

Q. What methods validate phase-behavior experimental setups for ethane-containing systems?

Apparatus validation requires testing binary/ternary systems (e.g., ethane + methanol, ethane + n-decane) across vapor-liquid and liquid-liquid equilibria. For instance, phase compositions and densities are compared against literature data to confirm accuracy. Ethane + ethanol systems at subcritical temperatures can verify precision in capturing phase transitions .

Q. How are radicals like alkyl peroxy species detected during hydroquinone pyrolysis?

Low-temperature matrix isolation–electron paramagnetic resonance (LTMI-EPR) is used to trap labile radicals in a cryogenic matrix (77 K). Hyperfine splitting constants and g-values distinguish peroxy radicals, as demonstrated in hydroquinone pyrolysis studies where ethane formation correlates with alkyl radical intermediates .

Advanced Research Questions

Q. What molecular interactions explain discrepancies in methane solubility models when ethane is present?

Discrepancies arise from unaccounted solvent-environment effects. Ethane may alter solvent structure (e.g., brine solutions), enhancing methane solubility via indirect interactions rather than direct methane-ethane attraction. Molecular dynamics simulations paired with experimental data (e.g., 6–8 mol% ethane mixtures) are critical to refine solvation models .

Q. How do Cr-based catalysts improve ethane dehydrogenation in CO2-rich environments?

Cr catalysts on modified supports (e.g., Al2O3 doped with Ce) enhance ethylene selectivity by promoting redox cycles: CO2 acts as a soft oxidant, reducing coke formation. Advanced characterization (XANES, TPR) and kinetic studies reveal that support acidity and Cr dispersion dictate catalytic stability .

Q. Why do combustion models fail to predict ignition delays in high-ethane methane blends?

Current chemical kinetics mechanisms underestimate chain-branching reactions at >25% ethane concentrations. Shock-tube experiments monitoring CH* chemiluminescence (431 nm) show that ethane’s higher reactivity accelerates radical (e.g., OH) formation, requiring revised rate rules for C2H6 oxidation pathways .

Q. How does nanoconfinement alter ethane/CO2 adsorption dynamics in silica nanopores?

Subnanometer confinement induces preferential CO2 adsorption due to stronger quadrupole interactions with silica surfaces. Ethane diffusivity increases in CO2 mixtures, as shown by molecular simulations, but discrepancies in density-dependent diffusion coefficients suggest pore-size heterogeneity effects .

Q. What isotopic and ethane-methane correlation methods resolve oil/gas emission controversies?

Synthesis of δ¹³CH4 and δ²HCH4 data with ethane emission trends isolates biogenic vs. thermogenic sources. For example, shale gas emissions show distinct ethane/methane ratios, while microbial sources lack ethane. Multi-isotope tracer models improve emission apportionment in atmospheric studies .

Q. How do EDC and ethane co-feedings optimize ethylene oxide catalytic selectivity?

Ethane suppresses Ag catalyst sintering and modulates surface oxygen species. Experimental optimization using factorial design (varying EDC/ethane ratios) and microkinetic modeling reveals synergistic effects, where ethane stabilizes active sites while EDC poisons combustion pathways .

Q. What experimental criteria distinguish labile vs. persistent radicals in hydroquinone pyrolysis?

Controlled oxygen introduction and variable pyrolysis temperatures (400–825°C) isolate persistent peroxy radicals from transient alkyl radicals. Spectral anisotropy in EPR and time-resolved mass spectrometry are key to identifying ethane precursors .

Methodological Notes

  • Data Contradictions : Critical analysis of solubility and combustion data requires cross-referencing experimental conditions (e.g., pressure ranges in vs. ).
  • Advanced Tools : Techniques like LTMI-EPR , shock-tube chemiluminescence , and isotopic labeling are essential for mechanistic insights.
  • Model Refinement : Discrepancies in ethane combustion and solubility highlight the need for ab initio calculations coupled with high-throughput experimentation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroquinone ethane
Reactant of Route 2
Hydroquinone ethane

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